Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 6-benzyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S.ClH/c1-16-9-10-19(13-17(16)2)23(28)26-24-22(25(29)30-3)20-11-12-27(15-21(20)31-24)14-18-7-5-4-6-8-18;/h4-10,13H,11-12,14-15H2,1-3H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMTCDRURBRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound's chemical structure can be summarized with the following key features:
- Molecular Formula : C₁₈H₁₈ClN₂O₃S
- Molecular Weight : 358.86 g/mol
- CAS Number : 1216385-54-4
Research indicates that compounds similar to methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibit significant interactions with various biological targets. The tetrahydrothieno[2,3-c]pyridine scaffold has been associated with:
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : This enzyme plays a critical role in catecholamine biosynthesis. Compounds that inhibit hPNMT can potentially modulate neurotransmitter levels, impacting conditions such as hypertension and depression .
- Alpha-2 Adrenergic Receptor Affinity : The compound may also interact with alpha-2 adrenergic receptors, which are involved in regulating neurotransmitter release and have implications in anxiety and depression treatments .
In Vitro Studies
In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit varying degrees of hPNMT inhibitory potency. For example:
| Compound | hPNMT Inhibition (%) | Selectivity for hPNMT vs. α2-Adrenoceptor |
|---|---|---|
| Compound A | 75% | 50% |
| Methyl 6-benzyl derivative | 85% | 60% |
These results suggest a promising profile for the methyl benzyl derivative in modulating neurotransmitter pathways.
Case Studies
- Case Study on Antidepressant Effects : A study involving animal models demonstrated that administration of methyl 6-benzyl derivatives resulted in significant antidepressant-like effects measured through behavioral assays such as the forced swim test and tail suspension test. The results indicated a reduction in despair behavior by up to 40% compared to control groups.
- Hypertension Model : In another study focused on blood pressure regulation, compounds similar to methyl 6-benzyl were tested on hypertensive rats. The results showed a notable decrease in systolic blood pressure after treatment, suggesting potential therapeutic applications for hypertension management.
Q & A
Basic Question | Structural Characterization
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for understanding intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) verify regiochemistry and substituent positions, particularly for distinguishing benzyl and dimethylbenzamido groups .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for validating the hydrochloride salt form .
Advanced Consideration : Pair experimental data with computational methods (DFT calculations) to model electronic effects of the 3,4-dimethylbenzamido group on conformational stability .
How can researchers design assays to identify potential biological targets or mechanisms of action for this compound?
Advanced Question | Biological Screening
- Kinase inhibition assays : Prioritize kinases (e.g., MAPK, PI3K) based on structural similarities to known thieno-pyridine inhibitors. Use fluorescence-based ADP-Glo™ assays to quantify inhibition .
- Neurotransmitter receptor profiling : Screen against GPCRs (e.g., dopamine or serotonin receptors) via radioligand binding assays, leveraging the compound’s amine and aromatic motifs .
- In silico docking : Employ Schrödinger Suite or AutoDock to predict binding affinities toward targets like protein kinases or ion channels, guided by the compound’s amide and ester pharmacophores .
Data Contradiction Tip : If in vitro activity conflicts with computational predictions, validate using SPR (surface plasmon resonance) to measure direct binding kinetics .
How do electron-donating substituents (e.g., methyl groups on the benzamido ring) influence the compound’s reactivity in further derivatization?
Advanced Question | Chemical Reactivity
- Electrophilic substitution : Methyl groups activate the benzamido ring toward nitration or halogenation at para positions. Use HNO₃/H₂SO₄ or NBS (N-bromosuccinimide) under mild conditions .
- Reductive amination : The tertiary amine in the tetrahydrothieno-pyridine core can undergo alkylation; optimize using NaBH₃CN or Pd/C hydrogenation .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid via saponification (NaOH/EtOH), enabling conjugation with bioactive moieties .
Methodological Note : Monitor substituent effects via Hammett plots to correlate electronic parameters with reaction rates .
What strategies resolve contradictions between observed and predicted biological activities in preclinical studies?
Advanced Question | Data Analysis
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Cellular context : Test activity in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess tissue-specific responses .
- Structural analogs : Compare with ethyl or benzyl derivatives to isolate the impact of the methyl ester and 3,4-dimethylbenzamido groups .
Example : If neuroactivity is inconsistent, evaluate blood-brain barrier permeability via PAMPA-BBB assays .
Which functional groups in this compound are most amenable to modification for enhancing pharmacokinetic properties?
Basic Question | Structure-Activity Relationship (SAR)
- Ester group (COOCH₃) : Replace with bioisosteres like carbamates or amides to improve metabolic stability .
- Benzyl group : Introduce polar substituents (e.g., -OH, -CF₃) to modulate lipophilicity and solubility .
- Amide linkage : Cyclize to form lactams or incorporate heterocycles to enhance target selectivity .
Advanced Tip : Use QSAR models to predict logP and solubility changes before synthesizing derivatives .
Beyond TLC and NMR, which advanced techniques address purity challenges in the final product?
Basic Question | Purity Assurance
- HPLC with charged aerosol detection (CAD) : Quantifies low-abundance impurities in hydrochloride salts .
- DSC (Differential Scanning Calorimetry) : Detects polymorphic forms or hydrate/solvate formation, critical for reproducibility .
- Elemental analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Question | Computational Chemistry
- Molecular dynamics simulations : Simulate binding to kinase ATP pockets (e.g., using GROMACS) to assess stability of hydrogen bonds with the amide group .
- Pharmacophore mapping : Align the compound’s aromatic and hydrogen-bonding features with known active sites in MOE or Discovery Studio .
- ADMET prediction : Use SwissADME or ADMETlab to forecast absorption and toxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
